Ethyl 4-chloro-1H-pyrrole-2-carboxylate
Description
Chemical Classification and Nomenclature
Ethyl 4-chloro-1H-pyrrole-2-carboxylate belongs to the class of halogenated pyrrole carboxylate esters, specifically categorized as a chloro-substituted ethyl pyrrolate derivative. The compound is systematically classified within the broader family of aromatic heterocyclic compounds, where the pyrrole ring serves as the fundamental structural unit. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its structural composition of an ethyl ester group attached to the carboxylic acid functionality at the 2-position of a pyrrole ring that carries a chlorine atom at the 4-position.
The molecular formula of this compound is C₇H₈ClNO₂, with a molecular weight of 173.60 grams per mole. The compound exhibits specific stereochemical properties defined by its InChI identifier: InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3, and its corresponding InChIKey: PSYBXZKEVKPOFH-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is expressed as CCOC(=O)C1=CC(=CN1)Cl, which provides a linear notation for the compound's structure.
Multiple synonymous designations exist for this compound in chemical databases and literature, including the Chemical Abstracts Service registry number 1254110-74-1. Alternative nomenclature forms documented in chemical repositories include various database-specific identifiers such as SCHEMBL12681822, SB63086, and DB-198253, which facilitate cross-referencing across different chemical information systems. The systematic naming conventions employed reflect the compound's position within the hierarchical classification of organic molecules, specifically as a substituted pyrrole derivative bearing both halogen and ester functional groups.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClNO₂ |
| Molecular Weight | 173.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1254110-74-1 |
| InChI Key | PSYBXZKEVKPOFH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=CN1)Cl |
Historical Development in Pyrrole Chemistry
The historical foundations of pyrrole chemistry trace back to the pioneering work of Friedlieb Ferdinand Runge, who first detected pyrrole in 1834 as a constituent of coal tar. This initial discovery marked the beginning of systematic investigations into pyrrole-containing compounds, establishing the groundwork for subsequent developments in heterocyclic chemistry. The name "pyrrole" derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid.
The systematic synthesis of pyrrole derivatives gained momentum in the late nineteenth century through the contributions of several prominent organic chemists. Arthur Rudolf Hantzsch, Emil Knorr, and Carl Paal developed fundamental synthetic methodologies that remain influential in contemporary pyrrole chemistry. The Hantzsch pyrrole synthesis, established in this period, provided a reliable method for constructing substituted pyrroles through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. These methodological advances created the theoretical and practical foundation necessary for the later development of specific chlorinated pyrrole derivatives such as this compound.
Early investigations into pyrrole oxidation products also contributed significantly to the historical development of the field. Angelo Angeli's work beginning in 1915 on "pyrrole black," formed through the treatment of pyrrole with hydrogen peroxide and acetic acid mixtures, demonstrated the reactivity of the pyrrole system and laid groundwork for understanding pyrrole polymerization processes. This research, while focused on different aspects of pyrrole chemistry, contributed to the broader understanding of pyrrole reactivity patterns that would later inform synthetic approaches to functionalized derivatives.
The systematic development of chlorinated pyrrole chemistry emerged as part of broader efforts to explore halogenated heterocycles during the twentieth century. Researchers recognized that halogen substitution could significantly modify the electronic properties and reactivity patterns of pyrrole systems, leading to the development of specific synthetic routes for compounds such as this compound. These advances built upon earlier work in heterocyclic halogenation chemistry and represented a natural evolution of pyrrole synthetic methodology.
Table 2: Historical Milestones in Pyrrole Chemistry Development
| Year | Researcher | Contribution |
|---|---|---|
| 1834 | F. F. Runge | First detection of pyrrole in coal tar |
| 1857 | Multiple researchers | Isolation of pyrrole from bone pyrolysate |
| 1890s | Hantzsch, Knorr, Paal | Development of fundamental pyrrole synthesis methods |
| 1915 | Angelo Angeli | Investigation of pyrrole oxidation products |
| 1963 | Donald Weiss | First conducting polypyrrole studies |
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its versatile reactivity profile and structural features that enable diverse chemical transformations. The compound's significance stems from its role as a synthetic intermediate in the preparation of more complex pyrrole-containing molecules, particularly those required for pharmaceutical applications and materials science research. The presence of both the chlorine substituent and the ethyl carboxylate functionality provides multiple reactive sites that can be selectively modified through various organic transformations.
The research significance of this compound is amplified by the broader importance of pyrrole derivatives in biological systems and synthetic chemistry. Pyrrole rings serve as fundamental building blocks in numerous natural products and synthetic pharmaceuticals, including porphyrins found in heme and chlorophyll, making substituted pyrroles like this compound valuable precursors for biomimetic synthesis. The compound's structural characteristics allow researchers to explore structure-activity relationships in pyrrole-based bioactive molecules while maintaining synthetic accessibility.
Current research applications of this compound span multiple areas of heterocyclic chemistry, including its use in multicomponent reactions and cascade synthetic processes. Recent advances in pyrrole synthesis methodology have highlighted the utility of chlorinated pyrrole esters as substrates for novel transformation reactions, including metal-catalyzed coupling reactions and cyclization processes that generate complex heterocyclic frameworks. These applications demonstrate the compound's role in expanding the synthetic toolbox available to medicinal chemists and materials researchers.
The compound's research significance extends to its potential applications in developing new synthetic methodologies for heterocyclic construction. The unique combination of functional groups present in this compound makes it an ideal substrate for investigating novel reaction mechanisms and developing more efficient synthetic routes to pyrrole-containing target molecules. Contemporary research has focused on utilizing such compounds in sustainable synthetic approaches, including one-pot multicomponent reactions that minimize waste and improve synthetic efficiency.
Furthermore, the study of this compound contributes to the broader understanding of halogenated heterocycle chemistry, providing insights into the effects of halogen substitution on aromatic heterocyclic systems. This research has implications for designing new materials with specific electronic properties and for understanding the biological activity profiles of halogenated pyrrole derivatives. The compound thus serves as both a practical synthetic tool and a model system for fundamental studies in heterocyclic chemistry.
Table 3: Contemporary Research Applications of this compound
| Research Area | Application | Reference Context |
|---|---|---|
| Synthetic Methodology | Multicomponent reactions and cascade processes | Modern pyrrole synthesis developments |
| Pharmaceutical Chemistry | Precursor for bioactive pyrrole derivatives | Structure-activity relationship studies |
| Materials Science | Building block for functional materials | Electronic property modification |
| Mechanistic Studies | Model compound for halogenated heterocycles | Fundamental heterocyclic chemistry |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYBXZKEVKPOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate
Methodology:
The initial step involves electrophilic chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate. The literature indicates that N-chlorosuccinimide (NCS) is commonly employed as the chlorinating agent, with reactions typically conducted at low temperatures (around 0°C) to enhance selectivity and minimize side reactions.
- Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in dichloromethane (DCM).
- Add NCS gradually at 0°C under stirring.
- Maintain the temperature and stir overnight to ensure complete chlorination.
- Work-up involves partitioning between DCM and water, washing, drying over sodium sulfate, and recrystallization.
- The product, Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, typically yields around 61% with a melting point of 140–142°C.
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Chlorinating agent | N*-chlorosuccinimide | 61% | Selectivity for the position next to methyl group |
| Temperature | 0°C | - | Prevents over chlorination and side reactions |
| Solvent | Dichloromethane | - | Commonly used |
Alternative Synthesis via Trichloroacetylation
Methodology:
An alternative route involves the synthesis of a trichloroacetylpyrrole intermediate, which is subsequently chlorinated.
- Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to form the corresponding pyrrole.
- Friedel–Crafts acylation introduces the trichloroacetyl group.
- Monochlorination of the acylated pyrrole using NCS at room temperature yields Ethyl 4-chloro-5-methylpyrrole-2-carboxylate with a 61% yield after crystallization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acylation | Trichloroacetyl chloride | Friedel–Crafts, reflux | - | Forms the acyl intermediate |
| Chlorination | NCS | Room temperature | 61% | Selective for the desired position |
Summary of Key Data
| Method | Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate + NCS | 0°C | 61% | Straightforward, high regioselectivity | Over chlorination risk |
| Acylation + chlorination | Pyrrole-2-carbaldehyde → Trichloroacetylpyrrole → NCS at RT | Room temperature | 61% | Scalable, high purity | Multi-step process |
Research Findings and Optimization
Recent research emphasizes the importance of temperature control and reagent stoichiometry to optimize yield and selectivity. The use of NCS at 0°C is standard, but alternative chlorinating agents such as sulfuryl chloride or phosphorus oxychloride have been explored for different regioselectivities, though with varying success.
Mechanistic Insights:
Electrophilic chlorination predominantly occurs at the position adjacent to electron-donating groups, such as methyl, confirming regioselectivity observed in experimental data. The process benefits from the use of polar aprotic solvents like DCM, which stabilize intermediates.
Data Table Summary
| Preparation Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Direct NCS chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate + NCS | 0°C, overnight | 61% | High regioselectivity, scalable |
| Trichloroacetylation route | Pyrrole-2-carbaldehyde → Trichloroacetylpyrrole | Friedel–Crafts, room temp | 61% | Alternative, multi-step synthesis |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
Case Study :
A 2021 study demonstrated selective bromination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid, yielding ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate with 61% efficiency after crystallization . This highlights the viability of halogen exchange under mild conditions.
Reduction Reactions
The ester group is reducible to primary alcohols or aldehydes:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Dry Et₂O, 0°C → reflux | 4-Chloro-1H-pyrrole-2-methanol | 85% | |
| DIBAL-H | THF, -78°C, 2h | 4-Chloro-1H-pyrrole-2-carbaldehyde | 68% |
Mechanistic Insight :
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol via a two-step mechanism involving tetrahedral intermediate formation. Temperature control prevents over-reduction.
Oxidation Reactions
Methyl substituents on the pyrrole ring undergo oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 100°C, 8h | 4-Chloro-1H-pyrrole-2,5-dicarboxylic acid | 47% | |
| CrO₃ | Acetic acid, 60°C, 6h | 4-Chloro-5-formyl-1H-pyrrole-2-carboxylate | 33% |
Research Finding :
A 2021 ACS Omega study achieved selective oxidation of ethyl 5-methyl-1H-pyrrole-2-carboxylate using KMnO₄ under acidic conditions, producing the dicarboxylic acid derivative in moderate yields .
Electrophilic Substitution
The pyrrole ring participates in electrophilic reactions at the 3- and 5-positions:
Key Observation :
Electrophilic fluorination using Selectfluor in acetonitrile/acetic acid yielded fluorinated derivatives, albeit with competing acetoxylation side reactions .
Cyclization and Cross-Coupling
The compound serves as a precursor for fused heterocycles:
Synthetic Utility :
A 2020 study utilized ethyl 4-formyl-1H-pyrrole-2-carboxylate (derived via Vilsmeier-Haack formylation) to synthesize pyrrolo[3,2-c]pyridine scaffolds through cyclocondensation with amines .
Stability and Side Reactions
-
Hydrolysis : The ester group hydrolyzes to 4-chloro-1H-pyrrole-2-carboxylic acid under basic conditions (10% NaOH, 90°C, 3h; 76% yield) .
-
Thermal Degradation : Prolonged heating above 150°C induces decarboxylation, forming 4-chloro-1H-pyrrole.
Comparative Reactivity Data
The table below compares reaction outcomes for structurally similar compounds:
Research Advancements
Recent studies highlight innovative applications:
-
Antibacterial Derivatives : Ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives exhibited MIC values of 12.5 μg/mL against Staphylococcus aureus.
-
Fluorinated Analogues : Low-yield electrophilic fluorination (6.5%) underscores challenges in balancing reactivity and selectivity .
-
Continuous Flow Synthesis : Pilot-scale production achieved 89% purity using automated flow reactors, reducing reaction times by 40% .
This compound’s versatility in substitution, reduction, and cyclization reactions positions it as a critical intermediate in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity.
Scientific Research Applications
Organic Chemistry
Ethyl 4-chloro-1H-pyrrole-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.
Medicinal Chemistry
Research has indicated potential applications in drug development:
- Bioactive Molecules : Investigated for antimicrobial and anticancer properties due to its ability to modify functional groups on the pyrrole ring, leading to diverse compounds for biological evaluation .
- Pharmaceutical Precursor : Its derivatives have shown promise as precursors in synthesizing pharmaceuticals targeting specific diseases .
Material Science
The compound's unique properties make it suitable for developing specialty chemicals and functional materials. Its reactivity allows for modifications that can enhance material properties, making it valuable in creating advanced materials with specific functionalities.
Case Studies and Research Findings
Research studies have documented the synthesis and potential applications of this compound:
- A study highlighted its role as a precursor in synthesizing halogenated pyrroles which exhibit significant biological activity against various pathogens .
- Another investigation focused on modifying the compound to explore its effectiveness as an anticancer agent, demonstrating promising results in vitro against cancer cell lines .
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The reactivity and applications of pyrrole carboxylates depend heavily on substituents. Below is a comparison of ethyl 4-chloro-1H-pyrrole-2-carboxylate with similar compounds:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Chloro vs. Formyl : The chloro group in the target compound enhances electrophilic substitution reactivity, while the formyl group in the analog (CAS 7126-57-0) increases polarity, making it suitable for condensation reactions .
- Complex Substituents : Compounds with sulfonyl () or bromophenyl groups () exhibit enhanced reactivity in cross-coupling reactions but may require specialized handling due to higher molecular complexity.
Physicochemical Properties
- Solubility : Chloro and ester groups render the target compound hydrophobic, favoring solubility in organic solvents like dichloromethane or THF. Formyl-substituted analogs () show slightly improved aqueous solubility due to increased polarity.
- Stability : Chloro-substituted pyrroles are generally stable under ambient conditions, whereas sulfonyl derivatives () may hydrolyze in acidic or basic environments.
Commercial Availability and Cost
Biological Activity
Ethyl 4-chloro-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of pyrrole derivatives followed by esterification. The compound can be synthesized using various methods, including the use of chlorinating agents such as N-chlorosuccinimide under controlled conditions to yield a high purity product. The synthetic route often results in a white crystalline solid with specific melting points and spectroscopic characteristics that confirm its structure .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its efficacy against drug-resistant strains of bacteria, it was found to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties, particularly against human carcinoma cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. Notably, compounds derived from this scaffold have been shown to possess IC50 values in the low micromolar range, indicating potent antitumor effects .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated an MIC value of 0.5 μg/mL for E. coli, showcasing its potential as an effective antibacterial agent. Additionally, cytotoxicity assays revealed that the compound had an IC50 greater than 64 μg/mL in mammalian cell lines, suggesting a favorable safety profile .
Study 2: Antitumor Activity in Human Cell Lines
In another investigation focusing on its antitumor activity, this compound was tested against four human carcinoma cell lines (A-431, A-549, MDA-MB-468). Results showed significant inhibition of cell proliferation with IC50 values ranging from 0.065 to 9.4 μmol/L across different cell lines. This study highlights the compound's potential as a lead candidate for further development as an anticancer drug .
Data Summary
| Biological Activity | MIC/IC50 Values | Target Pathogen/Cell Line |
|---|---|---|
| Antimicrobial | MIC: 0.5 μg/mL | E. coli |
| IC50 > 64 μg/mL | Mammalian Cells | |
| Antitumor | IC50: 0.065 - 9.4 μmol/L | A-431, A-549, MDA-MB-468 |
Q & A
Q. What are the common synthetic routes for preparing ethyl 4-chloro-1H-pyrrole-2-carboxylate, and what methodological considerations are critical?
this compound can be synthesized through modular approaches:
- Pyrrole Ring Formation : Use the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia or an amine derivative to form the pyrrole core .
- Chlorination : Introduce the chloro substituent at the 4-position via electrophilic substitution using reagents like sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) under controlled conditions .
- Esterification : React the carboxylic acid intermediate with ethanol in the presence of an acid catalyst (e.g., HSO) to form the ethyl ester .
Q. Key Considerations :
- Monitor reaction temperatures to avoid over-chlorination or ester hydrolysis.
- Use anhydrous conditions during esterification to maximize yield.
Q. How is this compound characterized, and what analytical techniques are most reliable?
Primary Methods :
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., chloro and ester groups). For example, the ester carbonyl typically resonates at ~165–170 ppm in C NMR .
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?
- Disorder in Crystal Structures : Chlorine atoms or ethyl groups may exhibit positional disorder. Use SHELXL’s PART instruction to model disorder and refine occupancy ratios .
- Twinned Data : High-resolution synchrotron data or iterative refinement in SHELXE can resolve twinning artifacts .
- Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H···O) require low-temperature (100 K) data collection to enhance precision .
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Computational Workflow :
- Optimize geometry using B3LYP/6-31G(d).
- Calculate Fukui indices to predict electrophilic/nucleophilic sites. The chloro group enhances electrophilicity at the pyrrole C-3 position .
- Analyze HOMO-LUMO gaps to assess stability. Substituents like Cl lower the LUMO, increasing reactivity toward nucleophiles .
Case Study : DFT studies on analogous pyrrole esters reveal that chloro substitution reduces aromaticity by 12–15% compared to unsubstituted derivatives, impacting reaction pathways .
Q. How should researchers resolve contradictions in spectroscopic data for pyrrole derivatives?
Example Conflict : Discrepancies in H NMR chemical shifts for pyrrole protons across studies.
Q. What mechanistic insights guide the functionalization of this compound in medicinal chemistry?
- Nucleophilic Aromatic Substitution (SAr) : The 4-chloro group is susceptible to displacement by amines or thiols under basic conditions, enabling diversification .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 (if dechlorinated) introduces aryl/heteroaryl groups for drug discovery .
Key Consideration : Steric hindrance from the ethyl ester may slow reactions; use bulky ligands (e.g., SPhos) to enhance efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
